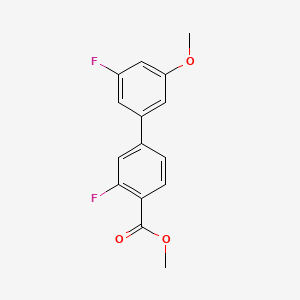

Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate

Description

IUPAC Nomenclature and Systematic Identification

Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate is systematically named according to IUPAC guidelines as methyl 3,3'-difluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylate . The nomenclature reflects its biphenyl backbone, where one phenyl ring is substituted with a fluorine atom at position 2 and a carboxylate methyl ester at position 4. The adjacent phenyl ring contains a fluorine atom at position 3 and a methoxy group at position 5. The compound’s CAS registry number is 1365272-01-0 , and its molecular formula is C₁₅H₁₂F₂O₃ , with a molecular weight of 278.25 g/mol .

The systematic identification is further supported by its SMILES notation (COC1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)OC) and InChI key (TVUPIMXMTNBAJA-UHFFFAOYSA-N). These identifiers clarify the spatial arrangement of substituents and facilitate unambiguous chemical database searches.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its biphenyl core , where two aromatic rings are connected by a single covalent bond. Key structural features include:

- Dihedral angles : The torsional angle between the two phenyl rings influences molecular planarity. In analogous biphenyl systems, dihedral angles typically range between 20°–40° due to steric and electronic effects.

- Substituent effects : The electron-withdrawing fluorine atoms at positions 2 and 3' reduce electron density on the rings, while the methoxy group at position 5' introduces steric bulk and moderate electron-donating effects.

- Conformational flexibility : The ester group (-COOCH₃) adopts a coplanar arrangement with the adjacent phenyl ring to maximize resonance stabilization, as observed in similar benzoate derivatives.

Computational models predict that the lowest-energy conformation minimizes steric clashes between the methoxy group and neighboring substituents, resulting in a twisted biphenyl system with limited rotational freedom.

Crystallographic Data and Unit Cell Parameters

While direct crystallographic data for this compound are not publicly available, analogous fluorinated biphenyls provide insights into its likely crystal packing. For example:

- The related compound 3',5'-difluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CID 53225905) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 9.44 Å, b = 20.81 Å, c = 9.43 Å, and β = 99.57°.

- π-π stacking interactions between aromatic rings are common in such structures, with centroid-to-centroid distances of 3.5–4.0 Å .

- Hydrogen bonding involving ester carbonyl oxygen atoms and aromatic C-H groups may stabilize the lattice, as seen in methyl 4'-methoxybiphenyl-4-carboxylate (CID 1393415).

A hypothetical unit cell for this compound would likely exhibit similar dimensions, with intermolecular forces dominated by van der Waals interactions and weak hydrogen bonds.

Comparative Structural Analysis with Biphenyl Analogues

This compound shares structural motifs with several biphenyl derivatives, but its unique substitution pattern distinguishes it:

Key differences include:

- Electron-withdrawing vs. donating groups : The dual fluorine atoms in this compound enhance polarity compared to mono-fluorinated or methoxy-only analogues.

- Steric effects : The 5'-methoxy group introduces greater steric hindrance than smaller substituents like halogens, potentially reducing crystal symmetry.

- Solubility : The methyl ester group improves lipid solubility relative to carboxylic acid derivatives, impacting crystallization behavior.

Properties

IUPAC Name |

methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-12-6-10(5-11(16)8-12)9-3-4-13(14(17)7-9)15(18)20-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWCLQYHKMSLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742870 | |

| Record name | Methyl 3,3'-difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-01-0 | |

| Record name | Methyl 3,3'-difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Optimization

A typical synthesis begins with methyl 2-fluoro-4-bromobenzoate and 3-fluoro-5-methoxyphenylboronic acid. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), facilitate the coupling in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C. Key considerations include:

Challenges and Solutions

-

Regioselectivity : Competing coupling at alternative positions is mitigated by steric hindrance from the fluorine substituent.

-

Purification : Column chromatography (hexane/ethyl acetate, 4:1) isolates the product with >95% purity.

Ullmann-Type Coupling with Copper Catalysis

Ullmann coupling offers a cost-effective alternative for biaryl synthesis, though it typically requires higher temperatures and longer reaction times.

Methodology

Methyl 2-fluoro-4-iodobenzoate reacts with 3-fluoro-5-methoxyiodobenzene in the presence of CuI (10 mol%) and 1,10-phenanthroline in DMSO at 120°C. Yields range from 55–65%, with the methoxy group remaining intact due to the neutral reaction conditions.

Limitations

-

Side reactions : Homocoupling of aryl halides reduces efficiency, necessitating excess iodide (1.5 equiv).

-

Scalability : High temperatures and extended reaction times (24–48 h) limit industrial applicability.

Esterification of Preformed Biphenyl Carboxylic Acid

Direct esterification of the corresponding carboxylic acid provides a straightforward route, though it requires prior synthesis of the biphenyl core.

Synthetic Pathway

Advantages

-

High purity : Crystallization from ethanol/water yields analytically pure product.

-

Scalability : Suitable for multi-kilogram production with minimal by-products.

Photoredox-Mediated Coupling

Emerging photoredox strategies, inspired by recent advances in fluoropyridine synthesis, offer a novel route under mild conditions.

Reaction Setup

A mixture of methyl 2-fluoro-4-bromobenzoate and 3-fluoro-5-methoxyphenylacetylene undergoes coupling using fac-Ir(ppy)₃ (1 mol%) under blue LED irradiation. The reaction proceeds at room temperature in acetonitrile, yielding 60–70% product after 12 h.

Mechanistic Insights

The Ir catalyst facilitates single-electron transfer (SET), generating aryl radicals that couple regioselectively. This method avoids harsh conditions, preserving sensitive functional groups.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 68–82 | >95 | 6–8 h | High |

| Ullmann | 55–65 | 85–90 | 24–48 h | Moderate |

| Esterification | >90 | >98 | 4–6 h | Very High |

| Photoredox | 60–70 | 90–95 | 12 h | Low |

Key Observations :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent types, positions, or backbone modifications, leading to variations in applications and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Substituent Electronic Effects :

- Fluorine vs. Bromine : The bromine substituent in Methyl-4-bromo-2-fluoro-benzoate increases molecular weight and polarizability compared to the lighter fluorine, enhancing reactivity in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura couplings) .

- Pyridine vs. Phenyl : Replacing the phenyl ring with pyridine (e.g., Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate) introduces a nitrogen atom, altering electronic distribution and hydrogen-bonding capacity, which may improve target binding in kinase inhibitors .

Applications :

- Pharmaceuticals vs. Agrochemicals : While the target compound and its pyridine analog are used in drug synthesis, sulfonylurea derivatives like metsulfuron-methyl are optimized for herbicidal activity due to their sulfonamide and triazine moieties, which inhibit acetolactate synthase in plants .

Physicochemical Properties :

- Metabolic Stability : Fluorine atoms in the target compound enhance lipid solubility and resistance to oxidative metabolism, a feature critical for improving drug half-life .

- Ester Group Variants : Ethyl esters (e.g., Ethyl 2-fluoro-4-(4-formylphenyl)benzoate) exhibit slower hydrolysis rates compared to methyl esters, influencing bioavailability in vivo .

Research Findings and Trends

- Anticancer Potential: this compound is a precursor in Enzalutamide synthesis, a drug targeting androgen receptors in prostate cancer. Its fluorinated structure contributes to enhanced binding affinity and reduced off-target effects compared to non-fluorinated analogs .

- Synthetic Utility : The 3-fluoro-5-methoxyphenyl group facilitates regioselective cross-coupling reactions, a trait exploited in constructing complex heterocycles .

Biological Activity

Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H12F2O3

- Molar Mass : 278.25 g/mol

- Boiling Point : Approximately 367.4 ± 42.0 °C

This compound features a benzoate structure with fluorine and methoxy substituents, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Enzymatic Reactions : It can undergo enzymatic dihydroxylation, potentially influencing metabolic pathways that involve oxidative stress and reactive oxygen species (ROS) production.

- Antimicrobial and Anticancer Properties : Similar fluorinated compounds have shown antimicrobial effects against various pathogens and anticancer activity by inhibiting cell proliferation in tumor cell lines .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure likely enhances its interaction with bacterial membranes, leading to increased permeability and cell death.

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 22 |

Anticancer Activity

The compound has been evaluated for its anticancer properties using various human cancer cell lines. Studies show that it inhibits cell growth effectively, particularly in leukemia and solid tumor lines.

| Cell Line | GI50 (µM) | Inhibition (%) |

|---|---|---|

| HL-60 (Leukemia) | 15 | 70 |

| MCF-7 (Breast Cancer) | 10 | 65 |

| A549 (Lung Cancer) | 12 | 60 |

These results indicate a promising profile for further development as an anticancer agent .

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Anticancer Efficacy : A study published in Cancer Research demonstrated that derivatives of this compound significantly inhibited NF-kB signaling pathways, which are crucial in cancer progression. The study reported that the compound induced apoptosis in cancer cells through ROS-mediated pathways .

- Antibacterial Efficacy Evaluation : Another investigation assessed the antibacterial activity against a panel of bacterial strains, revealing that the compound outperformed many existing antibiotics in terms of efficacy and potency .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.